4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine
Description
4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C16H21N3OS |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2,4-dimethyl-5-[[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C16H21N3OS/c1-11-8-17-6-4-15(11)20-14-5-7-19(9-14)10-16-12(2)18-13(3)21-16/h4,6,8,14H,5,7,9-10H2,1-3H3 |
InChI Key |
HQKCMDUKSNCLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)CC3=C(N=C(S3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine and pyridine rings through a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various organic solvents such as dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution on the pyridine ring can introduce various functional groups.
Scientific Research Applications
4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
4-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine is unique due to its specific combination of thiazole, pyrrolidine, and pyridine rings, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
